molecular formula C6H12Cl2N4S B2369173 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride CAS No. 69389-20-4

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B2369173
CAS No.: 69389-20-4
M. Wt: 243.15
InChI Key: FLNOKVURNLAMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₂Cl₂N₄S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiadiazole ring and a piperazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride typically involves the reaction of piperazine with a thiadiazole derivative. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,2,4-Thiadiazol-3-yl)piperazine: Similar structure but different position of the thiadiazole ring.

    1-(1,3,4-Thiadiazol-5-yl)piperazine: Different arrangement of the nitrogen and sulfur atoms in the thiadiazole ring.

    1-(1,2,5-Thiadiazol-5-yl)piperazine: Variation in the thiadiazole ring structure.

Uniqueness: 1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride is unique due to its specific arrangement of the thiadiazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.2ClH/c1-3-10(4-2-7-1)6-8-5-9-11-6;;/h5,7H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNOKVURNLAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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